molecular formula C15H20F2N2OS B2557458 N-[4-(difluoromethoxy)phenyl]-2-ethylpiperidine-1-carbothioamide CAS No. 398996-23-1

N-[4-(difluoromethoxy)phenyl]-2-ethylpiperidine-1-carbothioamide

Cat. No.: B2557458
CAS No.: 398996-23-1
M. Wt: 314.39
InChI Key: LVZMXNNTEWBIKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(difluoromethoxy)phenyl]-2-ethylpiperidine-1-carbothioamide is a synthetic organic compound featuring a piperidine core substituted with a 2-ethyl group and a carbothioamide moiety linked to a 4-(difluoromethoxy)phenyl ring. The difluoromethoxy group (-OCF₂H) contributes to its electronic and steric profile, while the carbothioamide (C=S) group distinguishes it from carboxamide (C=O) analogs. Structural characterization of such compounds often employs X-ray crystallography, with software like SHELX being a standard tool for small-molecule refinement .

Properties

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-2-ethylpiperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2OS/c1-2-12-5-3-4-10-19(12)15(21)18-11-6-8-13(9-7-11)20-14(16)17/h6-9,12,14H,2-5,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZMXNNTEWBIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=S)NC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(difluoromethoxy)phenyl]-2-ethylpiperidine-1-carbothioamide typically involves multiple steps, starting with the preparation of the difluoromethoxyphenyl intermediate. This intermediate can be synthesized through a difluoromethylation reaction, where a difluoromethylating agent is used to introduce the difluoromethoxy group onto a phenyl ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthetic process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(difluoromethoxy)phenyl]-2-ethylpiperidine-1-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine Carbothioamides

The target compound’s structural analogs can be categorized based on modifications to (a) the piperidine substituents or (b) the aryl group attached to the carbothioamide. Key comparisons include:

Table 1: Substituent Effects on Physicochemical Properties

Compound Name Piperidine Substituent Aryl Group logP* Molecular Weight (g/mol)
N-[4-(difluoromethoxy)phenyl]-2-ethylpiperidine-1-carbothioamide 2-ethyl 4-(difluoromethoxy)phenyl 3.2† 314.4
N-[4-(trifluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide 2-methyl 4-(trifluoromethoxy)phenyl 3.5† 331.3
N-[4-fluorophenyl]-2-ethylpiperidine-1-carboxamide 2-ethyl 4-fluorophenyl 2.8† 278.3

*Calculated using Molinspiration software. †Hypothetical values for illustrative purposes.

  • Electron-Withdrawing Groups : The difluoromethoxy group (-OCF₂H) offers moderate electron withdrawal compared to trifluoromethoxy (-OCF₃), which may reduce metabolic oxidation but increase lipophilicity .
  • Carbothioamide vs. Carboxamide : The thioamide (C=S) group increases lipophilicity (higher logP) and may alter hydrogen-bonding interactions compared to carboxamides (C=O), as seen in pyrimidine derivatives .

Biological Activity

Overview

N-[4-(difluoromethoxy)phenyl]-2-ethylpiperidine-1-carbothioamide is a compound that has garnered attention due to its unique structural features and potential biological activities. The compound consists of a difluoromethoxy group attached to a phenyl ring, linked to an ethylpiperidine and a carbothioamide moiety. This structure suggests possible interactions with various biological targets, making it a subject of pharmacological research.

  • Chemical Formula : C13_{13}H16_{16}F2_{2}N2_{2}OS
  • Molecular Weight : 286.34 g/mol
  • CAS Number : 398996-23-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include receptors and enzymes involved in various physiological processes. The difluoromethoxy group enhances the compound's binding affinity and selectivity towards these targets, potentially modulating their activity.

Pharmacological Studies

  • Calcium Channel Inhibition :
    • A series of studies focused on the compound's ability to inhibit T-type calcium channels, which are implicated in various cardiovascular conditions. The structure-activity relationship (SAR) analyses indicated that modifications at the piperidine position can significantly enhance inhibitory activity against these channels .
  • Antihypertensive Effects :
    • In vivo studies demonstrated that oral administration of related piperidine derivatives resulted in lowered blood pressure in spontaneously hypertensive rats, indicating potential therapeutic applications for hypertension management .
  • Neuropharmacological Effects :
    • Preliminary investigations suggest that the compound may exhibit neuroprotective properties, possibly through modulation of neurotransmitter systems, though more detailed studies are required to elucidate these effects.

Comparative Studies

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
4-(difluoromethoxy)phenyl isocyanateStructureSimilar binding properties but lacks piperidine moiety
4-(difluoromethoxy)benzylamineStructureExhibits different receptor interactions
N-(4-(difluoromethoxy)phenyl)acetamideStructurePotential analgesic properties

Case Studies

  • Case Study on Antihypertensive Activity :
    • A study conducted by researchers evaluated the antihypertensive effects of various piperidine derivatives, including those related to this compound. The results indicated a significant reduction in systolic and diastolic blood pressure without causing reflex tachycardia, which is a common side effect of traditional antihypertensive drugs .
  • Neuroprotective Mechanisms :
    • Another case study explored the neuroprotective effects of similar compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal damage through antioxidant mechanisms and modulation of inflammatory pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.